molecular formula C13H17F2NO2 B2514579 Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate CAS No. 2248385-84-2

Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate

Cat. No.: B2514579
CAS No.: 2248385-84-2
M. Wt: 257.281
InChI Key: ZHDMNIQBWPDCKJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate is an organic compound with the molecular formula C13H18F2NO2 This compound is of interest due to its unique structural features, which include a tert-butyl ester group, an amino group, and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, tert-butyl acetoacetate, and difluoromethylamine.

    Key Reactions:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmosphere to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the development of fluorinated amino acids and peptides for studying protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate involves its interaction with molecular targets through its functional groups:

    Amino Group: Can form hydrogen bonds and ionic interactions with biological molecules.

    Fluorine Atoms: Enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.

    Ester Group: Can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects.

Comparison with Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of fluorine atoms.

    tert-Butyl (3S)-3-amino-3-phenylpropanoate: Similar structure but without the difluoromethyl group.

Uniqueness:

    Fluorine Atoms: The presence of two fluorine atoms in tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate makes it unique compared to similar compounds. Fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

    Versatility: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-12(2,3)18-11(17)13(14,15)10(16)9-7-5-4-6-8-9/h4-8,10H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMNIQBWPDCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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